1-氨基-环丁烷甲酸甲酯

描述

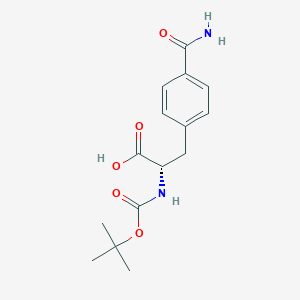

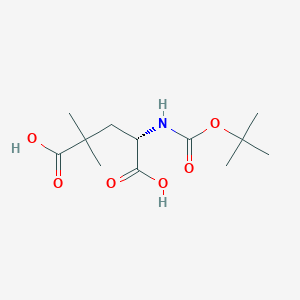

1-Amino-cyclobutanecarboxylic acid methyl ester is a unique chemical provided to early discovery researchers . It has a molecular weight of 129.16 .

Molecular Structure Analysis

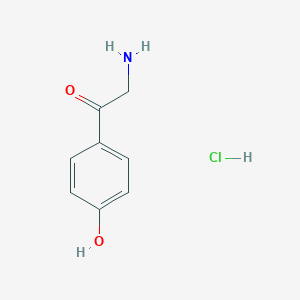

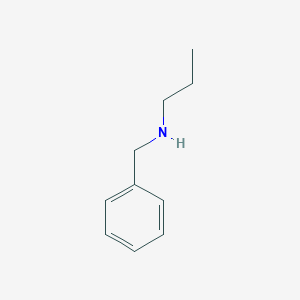

The molecular structure of 1-Amino-cyclobutanecarboxylic acid methyl ester can be represented by the SMILES stringCOC(=O)C1(N)CCC1 and the InChI string 1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 .

科学研究应用

植物胁迫激素与药用化学

茉莉酸(JA)及其衍生物,包括甲酯类物质“1-氨基-环丁烷甲酸甲酯”,作为植物胁迫激素,在药用化学中受到越来越多的关注。JA 及其挥发性甲酯(MJ)是脂质衍生化合物,在植物王国中普遍存在。它们的合成、用途和生物活性涵盖了从药物和前药开发到其在植物中的内在特性等一系列领域。鉴于“1-氨基-环丁烷甲酸甲酯”与这些化合物的结构相似性,这突出了其在药物和营养保健品开发中的潜在领域(Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

生物聚合物改性

将木聚糖(一种生物聚合物)改性为醚和酯的研究表明,酯类化合物在创造具有特定性质的材料方面具有多功能性。这涉及产生具有不同官能团、取代模式和取代度的衍生物的化学反应。鉴于“1-氨基-环丁烷甲酸甲酯”的结构特征,它可能在生物聚合物改性中提供类似的潜力,从而为具有定制化特性的新材料提供途径(Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

乳酸衍生物与绿色化学

通过生物技术途径将乳酸转化为各种化学物质,突显了酯衍生物在绿色化学中的重要性。乳酸是一种来自生物质的关键羟基羧酸,可以转化为丙酮酸、丙烯酸和乳酸酯等有价值的化学物质。这说明了“1-氨基-环丁烷甲酸甲酯”作为环保型化学品合成中的前体或中间体的潜力(Gao, Ma, & Xu, 2011).

安全和危害

Safety data sheets indicate that in case of inhalation, skin contact, eye contact, or ingestion, appropriate measures should be taken including moving the victim to fresh air, washing off with soap and water, rinsing with pure water, and not inducing vomiting . Suitable extinguishing media for fires include dry chemical, carbon dioxide, or alcohol-resistant foam .

作用机制

Target of Action

The primary target of 1-Amino-cyclobutanecarboxylic acid methyl ester is the NMDA receptor , specifically at the glycine site, NR1 . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function.

Mode of Action

1-Amino-cyclobutanecarboxylic acid methyl ester acts as a partial agonist at the glycine site of the NMDA receptor An agonist is a substance that initiates a physiological response when combined with a receptor

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which could influence its absorption and distribution in the body

属性

IUPAC Name |

methyl 1-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXOPTPGZBLQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363590 | |

| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-aminocyclobutanecarboxylate | |

CAS RN |

215597-35-6 | |

| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)